8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, characterized by its unique structure that includes a bromine atom, a dodecyl chain, and a methyl group. The compound's molecular formula is , and it has a molecular weight of approximately 297.11 g/mol. Its melting point ranges from 320 to 327 °C, indicating its stability at elevated temperatures . The compound can be represented by the following structural formula:
The synthesis of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
For example, one method involves heating a mixture of 8-bromo-3-methyl-1H-purine-2,6-dione with dodecyl bromide and sodium carbonate in acetone at elevated temperatures .
8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several potential applications:
Interaction studies involving 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic uses.
Several compounds share structural similarities with 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Bromo-7-(but-2-ynyl)-3-methylxanthine | Contains a butynyl group instead of dodecyl | |
| 8-Bromo-xanthine | Lacks the long carbon chain; simpler structure | |
| Linagliptin | Contains additional functional groups for enhanced activity |
These compounds highlight the versatility of purine derivatives and underscore the unique attributes of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione due to its long hydrophobic dodecyl chain which may enhance its membrane permeability and biological activity compared to simpler analogs.